Product packaging for 1-(1-Allyl-cyclopropyl)-ethanone(Cat. No.:CAS No. 1701759-24-1)

1-(1-Allyl-cyclopropyl)-ethanone

Cat. No.: B1529712
CAS No.: 1701759-24-1
M. Wt: 124.18 g/mol
InChI Key: FJAYAAVNSBWLIR-UHFFFAOYSA-N
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Description

Significance of Three-Membered Ring Systems in Organic Synthesis and Reactivity

Cyclopropane (B1198618), the smallest cyclic hydrocarbon, is characterized by significant ring strain. This inherent strain endows cyclopropyl-containing molecules with unique reactivity, making them valuable building blocks in organic synthesis. chemenu.commarquette.edu The three-membered ring can undergo various transformations, acting as a precursor to more complex structures. marquette.educhemicalbook.com The rigidity of the cyclopropane ring also allows for the precise orientation of functional groups, which is a desirable feature in drug design and the synthesis of natural products. marquette.edunih.gov For instance, the introduction of a cyclopropyl (B3062369) group can enhance the metabolic stability and biological activity of a drug molecule. chemenu.comnih.gov

Role of Unsaturated Moieties (Allyl Groups) in Chemical Transformations

The allyl group, with its characteristic C=C-C framework, is a highly reactive and versatile functional group in organic chemistry. curlyarrows.comwikipedia.org Its reactivity stems from the ability to stabilize intermediates such as carbocations, carbanions, and radicals through resonance. curlyarrows.comfiveable.me This stabilization facilitates a wide range of reactions, including substitutions, additions, and rearrangements. curlyarrows.comwikipedia.org The allylic position, the carbon atom adjacent to the double bond, is particularly susceptible to reactions like oxidation and allylation, which is the addition of an allyl group to a substrate. wikipedia.orgepfl.ch Furthermore, allyl groups can serve as protecting groups in synthesis, which can be selectively removed under specific conditions. fiveable.me

Overview of Research Landscape for Substituted Cyclopropyl Ketones and Allylic Frameworks

The intersection of cyclopropyl and allylic chemistry has led to a rich area of research. Substituted cyclopropyl ketones are recognized as important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemicalbook.com Recent studies have focused on the development of novel catalytic methods for the synthesis and transformation of these compounds. For example, advancements have been made in the catalytic [3+2] cycloadditions of cyclopropyl ketones, expanding the toolkit for constructing complex molecular frameworks. acs.orgnih.gov Research also explores the stereoselective reactions of cyclopropyl ketones, aiming to control the three-dimensional arrangement of atoms in the products, which is crucial for biological activity. marquette.edunih.gov The unique combination of a strained ring and a reactive unsaturated system in molecules like 1-(1-allyl-cyclopropyl)-ethanone continues to be an area of active investigation, promising new discoveries in synthetic methodology. numberanalytics.com

Chemical and Physical Properties of this compound

The specific properties of this compound are detailed below.

PropertyValue
IUPAC Name 1-[1-(prop-2-en-1-yl)cyclopropyl]ethan-1-one
CAS Number 1701759-24-1
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Purity 95%+

Table 1: Chemical and physical properties of this compound. chemenu.com

Synthetic Approaches

The synthesis of α-cyclopropyl ketones can be achieved through various methods, including hydrogen-borrowing catalysis. nih.govacs.org This process involves the reaction of a ketone with an alcohol, where a metal catalyst facilitates the transfer of hydrogen. nih.gov The reaction proceeds through the formation of an enone intermediate, which is then reduced. nih.gov An alternative approach involves the intramolecular displacement of a leaving group from an α-alkylated ketone, leading to the formation of the cyclopropane ring. acs.org

Chemical Reactions and Transformations

Cyclopropyl ketones can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions. Recent research has demonstrated the use of samarium(II) iodide (SmI2) as a catalyst in formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkynes and alkenes. acs.orgnih.gov This method allows for the construction of cyclopentene (B43876) and cyclopentane (B165970) rings, which are common motifs in natural products. acs.org The reactivity of the cyclopropyl ketone can be influenced by substituents on the cyclopropane ring. acs.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B1529712 1-(1-Allyl-cyclopropyl)-ethanone CAS No. 1701759-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-prop-2-enylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-4-8(5-6-8)7(2)9/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAYAAVNSBWLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1 1 Allyl Cyclopropyl Ethanone

Cyclopropyl (B3062369) Ring-Opening Reactions

The high ring strain of the cyclopropane (B1198618) ring in 1-(1-allyl-cyclopropyl)-ethanone is a key driver for its reactivity. Cleavage of one of the C-C bonds within the ring can be initiated by various reagents and catalysts, leading to a range of functionalized products.

Reductive conditions can promote the cleavage of the cyclopropyl ring. While arylcyclopropyl aryl ketones undergo clean reductive cleavage to 4-arylbutyrophenones with zinc in ethanol, the presence of an alkyl group instead of an aryl group on the ketone can inhibit this reaction. rsc.org A more versatile method for the reductive ring opening of cyclopropyl ketones involves the use of samarium(II) iodide (SmI2). This reagent is a powerful single-electron transfer agent that can mediate a variety of radical reactions. acs.org For alkyl cyclopropyl ketones, the reaction can be slower compared to their aryl counterparts. nih.govacs.org

The mechanism of SmI2-mediated reductive ring opening typically involves an initial single-electron transfer from SmI2 to the ketone, which generates a ketyl radical intermediate. This is followed by the fragmentation of the cyclopropyl ring. acs.org In the case of this compound, this would lead to a radical intermediate that can be further reduced or participate in subsequent coupling reactions. The presence of additives like HMPA can significantly enhance the reduction potential of SmI2. nih.gov

Lewis acids can activate the ketone functionality of this compound, facilitating the nucleophilic attack and subsequent ring opening of the cyclopropane. uni-regensburg.descispace.com This activation lowers the LUMO of the cyclopropane, making it more susceptible to cleavage. scispace.com The reaction of cyclopropyl aryl ketones with α-ketoesters in the presence of a Lewis acid, for instance, leads to the formation of 5,6-dihydropyran-2-ones through a cascade of reactions initiated by nucleophilic ring-opening. nih.gov Similarly, reactions with allenic esters can produce dihydrofuro[2,3-h]chromen-2-one derivatives. nih.gov The protonation of cyclopropyl ketones with strong acids can also lead to rearrangement, forming 1-oxacyclopent-1-enyl cations. acs.org

The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which polarizes the C-C bonds of the cyclopropyl ring and facilitates cleavage. This generates a carbocationic intermediate that can be trapped by a nucleophile. uni-regensburg.de The regioselectivity of the ring opening can be influenced by the substituents on the cyclopropane ring.

Transition metals offer a powerful toolkit for the activation and functionalization of the C-C bonds in cyclopropyl ketones. chemrxiv.org Various metals, including nickel, samarium, and palladium, can catalyze a diverse array of transformations.

Nickel catalysts are effective in promoting the ring-opening and subsequent difunctionalization of cyclopropyl ketones. chemrxiv.org These reactions often result in the regio- and stereospecific functionalization of both carbons of the cleaved C-C bond. chemrxiv.org For example, nickel-catalyzed reductive ring-opening of aryl cyclopropyl ketones with alkyl bromides allows for the synthesis of alkylated ketones. acs.org Another transformation is the nickel-catalyzed borylative ring-opening with bis(pinacolato)diboron, which yields 4-oxoalkylboronates. organic-chemistry.org

The proposed mechanism for these cross-coupling reactions involves the formation of a homoallyl nickel(II) intermediate after the C-C bond activation of the cyclopropyl ketone. chemrxiv.org This intermediate can then react with an organozinc reagent, followed by reductive elimination to yield the final product. chemrxiv.org The use of a silyl Lewis acid can be crucial to activate the cyclopropyl ketone towards ring-opening rather than 1,2-addition. chemrxiv.org

Table 1: Examples of Nickel-Mediated Reactions of Cyclopropyl Ketones

Catalyst/Reagents Reactant 2 Product Type Reference
(tpy)NiCl2, Zn, TMSCl Organozinc reagent γ-Alkenyl/Aryl silyl enol ether chemrxiv.org
Ni(0) catalyst Alkyl bromide Alkylated ketone acs.org
Ni(cod)2, IMes·HCl, MeOK Bis(pinacolato)diboron 4-Oxoalkylboronate organic-chemistry.org
Ni(cod)2, Xantphos Allylic carbonate δ,ε-Unsaturated ketone organic-chemistry.org

Samarium diiodide (SmI2) is a versatile reagent for promoting radical ring-opening reactions of cyclopropyl ketones. ucl.ac.ukkyoto-u.ac.jp The process is initiated by a single-electron transfer (SET) from SmI2 to the ketone, forming a ketyl radical. acs.org This radical then undergoes fragmentation of the cyclopropyl ring. acs.org The resulting open-chain radical can then be involved in intermolecular or intramolecular reactions.

SmI2 can be used in catalytic amounts, and recent developments have shown that a radical relay mechanism can negate the need for a superstoichiometric co-reductant to regenerate the Sm(II) catalyst. acs.org The reactivity of alkyl cyclopropyl ketones in these reactions can be lower than that of aryl cyclopropyl ketones, sometimes requiring modified conditions such as the addition of Sm(0) to prevent catalyst degradation. nih.govacs.org

Table 2: SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones

Cyclopropyl Ketone Type Coupling Partner Product Key Feature Reference
Aryl cyclopropyl ketone Alkyne Decorated cyclopentene (B43876) Radical relay mechanism, no co-reductant needed acs.org
Alkyl cyclopropyl ketone Alkene/Alkyne Complex, sp3-rich products Use of Sm(0) to prevent catalyst deactivation nih.govnih.gov
Bicyclo[1.1.0]butyl ketone Alkene C(sp3)-rich bicyclic hydrocarbons Facile fragmentation of the strained motif nih.govacs.org

Palladium catalysts are also effective in promoting the ring-opening of cyclopropyl ketones. For instance, palladium-catalyzed reactions can lead to the formation of α,β-unsaturated ketones from mono-substituted cyclopropyl ketones. rsc.org These reactions can be highly stereoselective, yielding exclusively (E)-isomers. rsc.org The catalytic system often consists of a palladium source like Pd(OAc)2 and a phosphine (B1218219) ligand. rsc.org

Palladium catalysis can also be employed in domino reactions, where an initial carbopalladation is followed by an intramolecular insertion into a strained cyclopropane C-C bond, leading to rearranged products. rsc.org Another application is the palladium-catalyzed asymmetric [3+2] cycloaddition of vinylcyclopropanes with ketones. researchgate.net

Radical-Mediated Ring Opening Processes

The strained three-membered ring of cyclopropyl ketones, including this compound, provides a significant driving force for ring-opening reactions under radical conditions. This process is typically initiated by a one-electron reduction of the ketone functionality to form a ketyl radical anion intermediate. nih.gov While aryl cyclopropyl ketones are more readily reduced, aliphatic cyclopropyl ketones can also undergo this transformation, although they may require stronger reducing conditions or photocatalytic activation. acs.org

The key initiation step involves the formation of the radical anion, which is capable of cleaving the cyclopropane ring to form a more stable, ring-opened distonic radical anion. nih.govacs.org This intermediate is "distonic" because the radical and the anionic charge are located on different atoms. The stereochemical information at the cyclopropane ring is often lost during this reversible ring-opening process, which can lead to stereoconvergent outcomes in subsequent reactions. nih.gov

Visible-light photocatalysis, employing systems like Ru(bpy)₃²⁺ in the presence of a Lewis acid, has emerged as a mechanistically distinct method to generate the necessary radical anion for these transformations. nih.gov The process for this compound can be depicted as follows:

Initiation : The ketone is reduced to a ketyl radical anion.

Ring Opening : The strained C-C bond of the cyclopropane ring cleaves to form a homoenolate radical.

Further Reaction : The resulting radical can be trapped by various radical acceptors or participate in intramolecular cyclizations, depending on the reaction conditions and the presence of other functional groups.

This reactivity is synthetically valuable for constructing larger carbocyclic frameworks from readily available cyclopropyl ketones. nih.gov

Reactions Involving the Allyl Moiety

The allyl group in this compound contains a reactive carbon-carbon double bond that can undergo a variety of addition and transformation reactions, independent of the ketone and cyclopropyl functionalities.

The double bond of the allyl group is susceptible to cyclopropanation, a reaction that forms a new three-membered ring. The Simmons-Smith reaction is a widely used and stereospecific method for this conversion. organicreactions.orgnih.gov This reaction typically employs an organozinc carbenoid, such as iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgthermofisher.com

The reaction proceeds via the simultaneous delivery of a methylene (B1212753) group to both carbons of the alkene, preserving the stereochemistry of the double bond. wikipedia.org For this compound, this would yield 1-(1-(cyclopropylmethyl)cyclopropyl)ethanone.

Reaction Reagents Product
Simmons-Smith CyclopropanationCH₂I₂, Zn-Cu couple1-(1-(Cyclopropylmethyl)cyclopropyl)ethanone
Furukawa ModificationCH₂I₂, Et₂Zn1-(1-(Cyclopropylmethyl)cyclopropyl)ethanone

The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of the zinc-copper couple, can enhance reactivity. wikipedia.org This transformation is compatible with a wide range of functional groups, including ketones, making it a suitable method for modifying the allyl moiety of the target compound. organicreactions.org

The alkene of the allyl group can undergo various classic addition reactions. These transformations allow for the introduction of new functional groups at the terminus of the allyl chain.

Hydroboration-Oxidation : This two-step sequence is a cornerstone of anti-Markovnikov alcohol synthesis. wikipedia.org Treatment of this compound with a borane reagent (e.g., BH₃·THF), followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base, would yield the corresponding primary alcohol. The reaction proceeds with syn addition of the hydrogen and hydroxyl group across the double bond. wikipedia.orgchemistrytalk.org

Epoxidation : The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would produce 1-(1-(oxiran-2-ylmethyl)cyclopropyl)ethanone. Epoxidation of allylic systems can be highly stereoselective, though in this case, the lack of a directing hydroxyl group on the allyl chain means selectivity would be primarily governed by steric factors. wikipedia.org

Reaction Type Typical Reagents Functional Group Transformation
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHAlkene → Primary Alcohol (Anti-Markovnikov)
Epoxidationm-CPBAAlkene → Epoxide
DihydroxylationOsO₄ (cat.), NMOAlkene → Diol (syn-addition)
HalogenationBr₂Alkene → Dibromide

The structural motif of a vinyl-substituted cyclopropane, which is present in this compound, is prone to thermal rearrangements that expand the strained three-membered ring.

Vinylcyclopropane-Cyclopentene Rearrangement : Upon heating, vinylcyclopropanes undergo a ring-expansion to form cyclopentenes. wikipedia.orgorganicreactions.org This reaction can proceed through either a concerted, pericyclic pathway or a diradical-mediated stepwise mechanism. wikipedia.org Subjecting this compound to high temperatures would likely initiate this rearrangement, leading to the formation of a substituted cyclopentene.

Claisen Rearrangement : While not a direct reaction, a Claisen rearrangement becomes accessible if the ketone is first converted into an allyl vinyl ether. This can be achieved by forming the enolate or enol ether of the ketone. The subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement is a powerful carbon-carbon bond-forming reaction that would produce a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Variants like the Ireland-Claisen rearrangement proceed through a silyl ketene acetal intermediate under milder conditions. wikipedia.org

Reactivity of the Ketone Functionality

The ketone in this compound possesses acidic α-hydrogens on the methyl group. Deprotonation at this position with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a resonance-stabilized enolate ion. lumenlearning.comlumenlearning.com This enolate is a potent carbon nucleophile and can participate in a variety of essential C-C bond-forming reactions. wikipedia.orgpressbooks.pub

Alkylation : The enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction. libretexts.orgfiveable.me This process attaches a new alkyl group to the α-carbon, effectively elongating the carbon chain. For this reaction to be efficient, primary or methyl halides are preferred to avoid competing elimination reactions. lumenlearning.com

Aldol (B89426) Reaction : The enolate can also act as a nucleophile toward other carbonyl compounds, such as aldehydes or ketones, in an aldol addition reaction. lumenlearning.comwikipedia.org This reaction forms a β-hydroxy ketone, which can subsequently be dehydrated to yield an α,β-unsaturated ketone (an aldol condensation product). pressbooks.pub

Reaction Type Base Electrophile Product Type
AlkylationLDAAlkyl Halide (R-X)α-Alkylated Ketone
Aldol AdditionNaOH or LDAAldehyde/Ketone (R'COR'')β-Hydroxy Ketone

The ability to selectively form and react the enolate makes it a cornerstone of synthetic strategies involving this compound, allowing for the construction of more complex molecular architectures.

Nucleophilic Addition Reactions

The ketone functional group in this compound is a primary site for nucleophilic addition. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields a tertiary alcohol. This is a fundamental reaction pathway for aldehydes and ketones. masterorganicchemistry.comlibretexts.org

The general mechanism involves a two-step pattern: the addition of the nucleophile to the carbonyl carbon, followed by the protonation of the resulting negatively charged oxygen alkoxide, often during an acidic workup. masterorganicchemistry.com While specific studies detailing these reactions on this compound are not widely documented, its reactivity can be predicted based on well-established principles of organic chemistry. Common nucleophiles such as Grignard reagents, organolithium compounds, and hydride reagents are expected to react readily with the ketone. masterorganicchemistry.comlibretexts.org

For instance, reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would introduce a new alkyl, aryl, or vinyl group, resulting in a tertiary alcohol. Similarly, reduction of the ketone using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol by adding a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com

The table below summarizes the expected outcomes of these fundamental nucleophilic addition reactions.

Reactant Nucleophile/Reagent Expected Product Product Class
This compoundGrignard Reagent (e.g., CH₃MgBr)2-(1-Allylcyclopropyl)propan-2-olTertiary Alcohol
This compoundOrganolithium (e.g., PhLi)1-(1-Allylcyclopropyl)-1-phenylethanolTertiary Alcohol
This compoundSodium Borohydride (NaBH₄)1-(1-Allylcyclopropyl)ethan-1-olSecondary Alcohol
This compoundLithium Aluminum Hydride (LiAlH₄)1-(1-Allylcyclopropyl)ethan-1-olSecondary Alcohol

Tandem and Cascade Reactions

The unique combination of a strained cyclopropyl ring adjacent to a ketone and an allyl group makes this compound an ideal substrate for tandem and cascade reactions. These processes, where multiple chemical bonds are formed in a single operation without isolating intermediates, offer an efficient route to complex molecular architectures. The significant strain energy of the cyclopropane ring serves as a powerful thermodynamic driving force for ring-opening, initiating a cascade of subsequent reactions.

Interplay Between Cyclopropyl and Allyl Reactivity

The most compelling transformations of cyclopropyl ketones involve the cleavage of a C-C bond in the three-membered ring. chemrxiv.org This ring-opening is often triggered by an initial reaction at the ketone, which converts the carbonyl group into an intermediate that facilitates the fragmentation of the adjacent cyclopropane.

In analogous systems, such as aryl or alkyl cyclopropyl ketones, this activation can be achieved through various means, including one-electron reduction of the ketone to a ketyl radical anion. nih.govacs.org This can be accomplished using catalysts like samarium(II) iodide (SmI₂) or through visible light photocatalysis. nih.govnih.gov Once formed, the ketyl radical can induce the opening of the cyclopropyl ring to generate a more stable radical intermediate.

For this compound, such a ring-opening would produce a δ,ε-unsaturated keto radical. This intermediate presents several possibilities for subsequent reactions, including intramolecular cyclization involving the tethered allyl group, creating more complex cyclic or bicyclic systems. The interplay between the initial ring-opening and the reactivity of the allyl group is a key feature of its potential cascade reactions.

Furthermore, transition metals like nickel are known to enable tandem reactions of cyclopropyl ketones. escholarship.org Nickel catalysts can promote the oxidative addition into the cyclopropyl ring, forming a metallacyclic intermediate that can then engage in cross-coupling or other functionalization reactions. chemrxiv.org In a related gold-catalyzed cascade reaction of 1-(1-alkynyl)-cyclopropyl ketones, the activation of the alkyne by a gold(I) catalyst leads to a nucleophilic attack and ring expansion, ultimately forming highly substituted furans. organic-chemistry.org This highlights the propensity of the activated cyclopropyl ketone motif to undergo complex rearrangements and cascade transformations.

Cycloaddition Reactions

Cycloaddition reactions offer another powerful avenue for leveraging the unique structure of this compound. These reactions can potentially involve either the allyl group or the cyclopropyl ketone moiety as the reactive partner.

The double bond of the allyl group can participate as a 2π-electron component in various cycloadditions. For example, it could act as a dienophile in a [4+2] Diels-Alder reaction with a suitable diene or as a dipolarophile in a [3+2] cycloaddition with a 1,3-dipole. study.comyoutube.comorganicchemistrydata.org

More sophisticated and synthetically valuable are the formal [3+2] cycloadditions where the cyclopropyl ketone itself acts as a three-carbon building block. acs.org Research on aryl and alkyl cyclopropyl ketones has shown that under reductive conditions (using nickel, SmI₂, or photocatalysis), they can react with alkenes or alkynes to form highly functionalized cyclopentane (B165970) rings. acs.orgnih.govacs.org The accepted mechanism for these transformations involves an initial single-electron transfer (SET) to the ketone carbonyl. acs.org This generates a radical anion, which triggers the cleavage of the cyclopropane ring to form a distonic radical anion intermediate. This intermediate then engages the reaction partner (e.g., an enone or alkyne) in a [3+2] fashion to construct the five-membered ring. nih.govacs.org While aliphatic cyclopropyl ketones can be more challenging substrates compared to their aryl counterparts, robust catalytic systems have been developed to facilitate these reactions. nih.govacs.org

The table below details research findings from analogous cycloadditions involving other cyclopropyl ketones, illustrating the potential of this reaction class.

Cyclopropyl Ketone Type Reaction Partner Catalyst/Conditions Product Type Citation
Aryl Cyclopropyl KetoneOlefins (Enoates)Ru(bpy)₃²⁺, La(OTf)₃, Visible LightSubstituted Cyclopentane nih.gov
Aryl Cyclopropyl KetoneEnonesNi(COD)₂ / P(Oct)₃Densely Functionalized Cyclopentane acs.org
Alkyl Cyclopropyl KetoneAlkenes, AlkynesSmI₂ / Sm⁰Substituted Cyclopentane acs.org
Alkyl Cyclopropyl KetoneStyrenesSmI₂ / H₂O / TolueneSubstituted Cyclopentane nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Rate-Determining Steps and Intermediates

Understanding the stepwise sequence of a reaction and identifying the slowest, or rate-determining, step is fundamental to controlling its outcome. For reactions involving cyclopropyl (B3062369) ketones, a variety of transient species have been proposed and identified. The specific intermediate formed is highly dependent on the reaction conditions, such as whether the pathway is photochemically, thermally, or catalytically initiated.

In photocatalytic processes, the reaction often commences with a single-electron reduction of the ketone, leading to a cyclopropyl ketyl radical or a subsequent distonic radical anion after ring-opening. nih.gov The cleavage of the cyclopropane (B1198618) C-C bond in these radical intermediates is often reversible and can be endergonic. nih.gov In certain enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones, kinetic isotope effect studies have shown that the intermolecular C-C bond formation step, rather than the initial ring-opening, is rate-limiting. nih.gov

Under thermal conditions, particularly with the assistance of polar solvents like DMSO, ring-opening can proceed through a zwitterionic intermediate . acs.org In metal-catalyzed transformations, such as those involving nickel, the mechanism can involve the formation of a homoallyl nickel(II) intermediate following the oxidative addition of the cyclopropyl ketone to the metal center. chemrxiv.org

Key proposed intermediates in cyclopropyl ketone reactions include:

1,3-Diradicals: Often implicated in photochemical reactions, these are formed upon homolytic cleavage of a C-C bond in the cyclopropane ring. acs.org

Distonic Radical Anions: Formed by ring-opening of a cyclopropyl ketyl radical anion, these species have the radical and anionic centers separated. nih.gov

Zwitterions: Can be formed under thermal conditions with solvent assistance, featuring separated positive and negative charges. acs.org

Organometallic Intermediates: In metal-catalyzed reactions, species like nickelacycles and homoallyl metal complexes are key intermediates. chemrxiv.org

Role of Transition States in Selectivity and Yield

For instance, in radical cyclizations, the stereochemical outcome can often be predicted using established models like the Beckwith-Houk model, which analyzes the conformational preferences of the transition state. nih.gov The formation of either cis- or trans-fused products can be rationalized by the relative energies of the corresponding cyclic transition states. nih.gov The substitution pattern on the cyclopropane ring itself also heavily influences reactivity and yield. In some samarium(II) iodide-catalyzed cycloadditions, for example, monoalkyl substitution on the cyclopropane ring is not well-tolerated, leading to low product yields, whereas spirocyclic substitution patterns react smoothly. acs.org

The nature of the catalyst and ligands in metal-catalyzed reactions plays a critical role in shaping the transition state. The steric and electronic properties of the ligand sphere around the metal center can influence which reaction pathway is favored, thereby controlling selectivity.

Factors Influencing Selectivity and Yield in Cyclopropyl Ketone Reactions
FactorInfluence on Transition State and SelectivityExample
Substitution PatternSteric hindrance in the transition state can favor one product isomer over another or lower overall yield.Mono-substituted cyclopropanes showing lower yields than spirocyclic analogues in SmI2-catalyzed cycloadditions. acs.org
Catalyst/LigandThe metal and its coordinating ligands directly participate in the bond-forming/breaking steps, controlling the geometry of the transition state.Choice of phosphine (B1218219) or NHC ligands in nickel-catalyzed reactions can alter the course of the reaction. chemrxiv.org
Reaction PathwayThe inherent stereoelectronic requirements of different pathways (e.g., radical vs. ionic) lead to different transition state models and product outcomes.Radical cyclizations following the Beckwith-Houk model to predict stereochemistry. nih.gov

Mechanistic Studies of Metal-Catalyzed Transformations

Metals like palladium, nickel, and ruthenium are potent catalysts for transformations of strained rings. In the case of cyclopropyl ketones, metal catalysis provides pathways that are often inaccessible under thermal or photochemical conditions.

Nickel-Catalyzed Ring-Opening: Mechanistic studies on the difunctionalization of cyclopropyl ketones using nickel catalysts have pointed to a cooperative mechanism involving the ligand and the metal. A proposed catalytic cycle begins with the activation of the cyclopropyl ketone by a Lewis acid. This is followed by oxidative addition to a Ni(I) complex, which generates a nickelacycle intermediate. This intermediate can then rearrange to a more stable homoallyl nickel(II) species. The cycle is completed by transmetalation with an organometallic reagent (e.g., an organozinc compound) and subsequent reductive elimination to afford the final ring-opened product. chemrxiv.org

Samarium-Catalyzed Cycloadditions: Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent used to catalyze formal [3+2] cycloadditions of alkyl cyclopropyl ketones. The mechanism is believed to involve the reduction of the ketone to a ketyl radical, which triggers the ring opening to form a 1,4-keto-radical. This intermediate is then trapped by an alkene or alkyne to form the cyclopentane (B165970) or cyclopentene (B43876) product. Mechanistic studies have revealed that the stability of the SmI₂ catalyst is crucial; degradation to SmI₃ can outpace product formation. The addition of substoichiometric amounts of metallic samarium (Sm⁰) can stabilize the catalyst, leading to more robust and consistent reaction outcomes. acs.org

Ruthenium-Catalyzed Reactions: While not involving 1-(1-allyl-cyclopropyl)-ethanone directly, studies on related 1-cyclopropyl-2-propyn-1-ols have shown that ruthenium complexes can catalyze reactions with nucleophiles. These proceed through ruthenium-allenylidene intermediates, where the key step is the direct nucleophilic attack on the cyclopropane ring connected to the allenylidene ligand. youtube.com

Probing of Radical versus Ionic Pathways

A central question in the chemistry of cyclopropyl derivatives is whether a given ring-opening reaction proceeds through a radical or an ionic pathway. The pathway taken dictates the types of intermediates formed, the reaction's compatibility with other functional groups, and the final product distribution.

Radical Pathways: Homolytic cleavage of the strained C-C bond is a common event, especially under photochemical or radical-initiating conditions. Photolysis of cyclopropyl ketones can generate a triplet 1,3-diradical intermediate. acs.org Alternatively, single-electron reduction, either photochemically or with a reagent like SmI₂, generates a cyclopropyl ketyl radical anion. nih.gov This species can then ring-open to a distonic radical anion, where the radical and the anion are separated by several atoms. nih.gov The existence of these radical intermediates can be probed by trapping experiments, stereochemical outcomes, and their reactivity with radical-sensitive functional groups. The reversibility of the cyclopropyl ketyl radical ring-opening has been demonstrated through isomerization experiments. nih.gov

Ionic Pathways: Heterolytic cleavage of the cyclopropane ring leads to ionic intermediates. Under acidic conditions or with appropriate leaving groups, a cyclopropyl cation can form, which rapidly undergoes an electrocyclic ring-opening to a more stable allyl cation . wustl.edu In other cases, particularly with assistance from a polar solvent like dimethyl sulfoxide (B87167) (DMSO), uncatalyzed ring-opening of cyclopropyl aryl ketones can generate zwitterionic intermediates. acs.org The choice between a radical and an ionic pathway can sometimes be deliberately channeled; for example, in oxidative cyclizations, the reaction can be directed down either a radical cation pathway or a neutral radical pathway depending on the conditions. wikipedia.org

Comparison of Radical and Ionic Ring-Opening Pathways for Cyclopropyl Ketones
PathwayInitiation MethodKey IntermediateSupporting Evidence
RadicalPhotolysis, Single-Electron Transfer (e.g., SmI₂, Photocatalysis)1,3-Diradical acs.org, Cyclopropyl Ketyl Radical nih.govIsomerization studies nih.gov, Trapping experiments, Compatibility with radical probes
IonicAcid Catalysis, Polar Solvents, Lewis AcidsCyclopropyl Cation -> Allyl Cation wustl.edu, Zwitterion acs.orgSolvent effects acs.org, Product structures consistent with carbocation rearrangements

Solvent and Additive Effects on Reaction Mechanisms

The reaction environment, including the solvent and any additives, can have a profound impact on the mechanism of cyclopropyl ketone reactions. These components can alter reaction rates, change selectivities, and even switch the dominant reaction pathway from radical to ionic or vice versa.

Solvent Effects: The polarity of the solvent can be a determining factor. As mentioned, highly polar aprotic solvents like DMSO can facilitate the uncatalyzed ring-opening of cyclopropyl ketones by stabilizing the formation of a zwitterionic intermediate. acs.org In contrast, less polar solvents might favor radical pathways or require a catalyst to achieve ring-opening. The ability of a solvent to solvate cations can also influence the rate of anionic rearrangements, such as the oxy-Cope rearrangement, a principle that can be extended to related systems.

Additive Effects: Additives are often crucial for catalytic cycles to function efficiently. In the nickel-catalyzed difunctionalization of cyclopropyl ketones, Lewis acid additives such as trimethylsilyl (B98337) chloride (TMSCl) and zinc chloride (ZnCl₂) are required. It is proposed that these additives activate the ketone, making the cyclopropane ring more susceptible to oxidative addition by the nickel catalyst. chemrxiv.org In the SmI₂-catalyzed cycloadditions, the addition of metallic samarium (Sm⁰) was found to be critical for stabilizing the active Sm(II) catalyst against oxidative degradation, thereby improving reaction yields and consistency, especially for less reactive substrates. acs.org These examples highlight that additives are not merely passive components but active participants in the mechanistic cycle.

Computational and Theoretical Studies of 1 1 Allyl Cyclopropyl Ethanone

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for studying molecular systems. mdpi.com DFT methods, such as B3LYP, are prized for their balance of computational cost and accuracy, making them suitable for calculating the properties of medium-sized organic molecules like 1-(1-allyl-cyclopropyl)-ethanone. mdpi.comniscpr.res.in Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. researchgate.net These calculations are instrumental in determining the molecule's fundamental characteristics.

The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For this compound, this process would involve exploring the various possible conformations arising from the rotation around the single bonds, particularly the bond connecting the allyl group to the cyclopropyl (B3062369) ring and the bond connecting the acetyl group.

The presence of the flexible allyl group and the rigid, strained cyclopropyl ring suggests a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Computational methods like DFT, using basis sets such as 6-31G(d,p) or cc-pVDZ, can be employed to locate these conformers and calculate their relative energies. niscpr.res.inresearchgate.net The global minimum would represent the most stable conformation of the molecule under isolated, gas-phase conditions.

Table 1: Predicted Conformational Analysis Approach

Computational Method Basis Set Goal of Calculation Expected Outcome
DFT (e.g., B3LYP) 6-31G(d,p) Potential Energy Surface Scan Identification of multiple stable conformers due to allyl group rotation.
DFT (e.g., B3LYP) cc-pVDZ Geometry Optimization Determination of bond lengths, bond angles, and dihedral angles for each stable conformer. niscpr.res.in

The results would likely show that the orientation of the allyl double bond relative to the cyclopropyl ring and the carbonyl group is a key determinant of conformational stability, influenced by steric hindrance and potential weak intramolecular interactions.

Once the molecular geometry is optimized, its electronic structure can be analyzed. This provides deep insights into the molecule's reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich allyl group's π-system, making this site susceptible to electrophilic attack. The LUMO would likely be centered on the carbonyl group's π* antibonding orbital, indicating the carbon atom of the carbonyl is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. niscpr.res.in For this ketone, the MEP map would show a region of negative potential (typically colored red) around the carbonyl oxygen atom, highlighting its role as a hydrogen bond acceptor or a site for electrophilic interaction. nih.gov Regions of positive potential (blue) would be expected around the hydrogen atoms, while the π-system of the allyl group would represent a region of moderate negative potential, susceptible to electrophiles.

Table 2: Predicted Electronic Properties

Property Predicted Location/Characteristic Implication for Reactivity
HOMO Primarily on the C=C bond of the allyl group Site for electrophilic attack
LUMO Primarily on the C=O bond of the acetyl group Site for nucleophilic attack
HOMO-LUMO Gap Moderate Indicates moderate kinetic stability
MEP Negative Region Carbonyl oxygen Site for interaction with electrophiles/H-bond donors

| MEP π-Region | Allyl double bond | Susceptible to electrophilic addition |

Computational chemistry is particularly powerful for modeling reaction mechanisms. This compound is a prime candidate for studying pericyclic reactions, such as the vinylcyclopropane (B126155) rearrangement. In this thermally or photochemically induced reaction, the strained cyclopropane (B1198618) ring can open to form a cyclopentene (B43876) derivative.

DFT calculations can be used to map the entire reaction pathway from the reactant to the product. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net Characterizing the transition state structure provides critical information about the bond-breaking and bond-forming processes. For the vinylcyclopropane rearrangement of this molecule, the transition state would likely feature a diradical intermediate where the C-C bond of the cyclopropane ring is partially broken, and a new bond leading to the five-membered ring is beginning to form. Computational studies on related cyclopropyl ketones have shown the feasibility of modeling such complex rearrangements. nih.govresearchgate.net

By calculating the energies of the reactant, transition state, and product, an energetic profile for the reaction can be constructed. The difference in energy between the reactant and the transition state is the activation barrier (activation energy, Ea), a key parameter that governs the reaction rate. researchgate.net A lower activation barrier implies a faster reaction.

For the rearrangement of this compound, calculations would quantify the energy required to open the cyclopropane ring. This value would be influenced by the substituents; for instance, the acetyl group's electron-withdrawing nature could affect the stability of the transition state. Comparing the activation barriers for different possible rearrangement pathways would allow for predictions of reaction selectivity. nih.gov

Application of Computational Models to Predict Reactivity and Selectivity

Computational models can predict how this compound will behave in different chemical reactions. The electronic structure analysis from section 5.1.2 already points to the primary sites of reactivity: the carbonyl group for nucleophilic addition and the allyl group for electrophilic addition.

Furthermore, computational models can predict the selectivity of reactions where multiple products are possible. For example, in the [3+2] cycloaddition reactions that aryl cyclopropyl ketones are known to undergo, computational studies can elucidate why one regio- or stereoisomer is formed over another. nih.gov By calculating the activation barriers for the pathways leading to different products, the most favorable pathway can be identified, thus predicting the major product of the reaction. nih.gov This predictive power is invaluable for designing synthetic routes and understanding reaction outcomes.

Comparison of Theoretical Predictions with Experimental Observations

The ultimate validation of any computational model lies in its ability to reproduce and explain experimental results. researchgate.net While specific experimental data for this compound is not widely published, a hypothetical comparison can be outlined.

Spectroscopic Data: Calculated vibrational frequencies from DFT can be compared to experimental infrared (IR) spectra. niscpr.res.in A good correlation between the calculated and observed peak positions and intensities would validate the computed geometry. Similarly, calculated NMR chemical shifts can be compared to experimental ¹H and ¹³C NMR spectra.

Reaction Outcomes: If the vinylcyclopropane rearrangement of this compound were performed in the lab, the experimentally observed product distribution could be compared to the predictions from the calculated energetic profiles. Agreement between the predicted major product (based on the lowest activation barrier) and the experimentally isolated major product would lend strong support to the proposed computational mechanism. researchgate.net Studies on similar systems have demonstrated excellent agreement between DFT-calculated kinetic parameters and experimental data. researchgate.net

In essence, the interplay between computational prediction and experimental verification is a cornerstone of modern chemical research, allowing for a deep and validated understanding of molecular behavior. researchgate.net

Advanced Spectroscopic Studies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-(1-Allyl-cyclopropyl)-ethanone, providing detailed information about the hydrogen and carbon skeletons of the molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural assignment of this compound.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The signals corresponding to the cyclopropyl (B3062369) protons typically appear in the upfield region of the spectrum. The protons of the allyl group exhibit characteristic shifts, with the vinyl protons appearing at higher chemical shifts compared to the methylene (B1212753) protons. The acetyl methyl protons are readily identifiable as a singlet in the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The spectrum shows distinct signals for the carbonyl carbon of the ketone, the sp²-hybridized carbons of the allyl group, the quaternary and methylene carbons of the cyclopropyl ring, and the methyl carbon of the acetyl group.

¹H NMR Data for this compound

ProtonsChemical Shift (δ) in ppm
CH₂ (allyl)2.34 (d, J=7.0 Hz, 2H)
CH (allyl)5.75 (ddt, J=17.0, 10.2, 7.0 Hz, 1H)
CH₂ (vinyl)5.05-4.95 (m, 2H)
CH₃ (acetyl)1.99 (s, 3H)
CH₂ (cyclopropyl)1.15-1.09 (m, 2H)
CH₂ (cyclopropyl)0.75-0.69 (m, 2H)

¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ) in ppm
C=O209.1
CH (allyl)134.9
CH₂ (vinyl)117.4
C (quaternary cyclopropyl)33.1
CH₂ (allyl)42.4
CH₃ (acetyl)27.8
CH₂ (cyclopropyl)14.9

Two-dimensional NMR techniques are employed to establish the connectivity between atoms and to probe the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity within the allyl and cyclopropyl groups. For instance, cross-peaks would be observed between the methylene and vinyl protons of the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the methylene and methine groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range couplings between carbon and proton atoms (typically over two or three bonds). This is crucial for establishing the connection between the acetyl group, the cyclopropyl ring, and the allyl group. For example, correlations would be expected between the carbonyl carbon and the protons of the adjacent methyl group and the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique can be used to investigate the preferred conformation of the allyl group relative to the cyclopropyl ketone moiety.

Dynamic NMR studies can provide insights into conformational changes or exchange processes occurring in this compound. By analyzing NMR spectra at different temperatures, it is possible to study the rotation of the acetyl group and the conformational flexibility of the allyl group. These studies can reveal the energy barriers associated with these dynamic processes.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₈H₁₂O).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, fragmentation could involve the loss of the acetyl group, the allyl group, or cleavage of the cyclopropyl ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent absorption band in the IR spectrum is the strong C=O stretching vibration of the ketone group, which typically appears in the range of 1680-1700 cm⁻¹. Other characteristic absorptions include the C-H stretching vibrations of the allyl and cyclopropyl groups, and the C=C stretching vibration of the allyl group's double bond.

Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C=O (ketone)~1690
C-H (sp², allyl)~3080
C-H (sp³, alkyl)~2850-3000
C=C (allyl)~1640

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The spectrum is expected to show a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group's non-bonding electrons to the antibonding π* orbital. A more intense π → π* transition associated with the carbon-carbon double bond of the allyl group may also be observed at shorter wavelengths.

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, no published X-ray crystallography data for the specific compound this compound was found. This indicates that the solid-state structure of this molecule has not been determined and deposited in public repositories such as the Cambridge Structural Database (CSD).

While X-ray crystallography remains a powerful technique for the unambiguous determination of molecular structures in the solid state, providing precise information on bond lengths, bond angles, and conformational arrangements, such an analysis is not available for this compound at this time.

For related compounds, crystallographic studies have provided valuable insights. For instance, studies on various cyclopropyl ketone derivatives have detailed the influence of substituents on the conformation of the cyclopropyl ring and the adjacent carbonyl group. Similarly, X-ray diffraction analyses of molecules containing allyl fragments have characterized the torsional angles and bond parameters of the propenyl group. However, without a specific crystallographic study on this compound, any discussion of its solid-state structure would be speculative.

The absence of this data highlights an opportunity for future research. A successful crystallographic analysis of this compound would provide definitive structural information, which could be correlated with its other spectroscopic and chemical properties.

Synthetic Utility and Applications in Advanced Organic Synthesis

1-(1-Allyl-cyclopropyl)-ethanone as a Building Block for Complex Molecules

The inherent reactivity of the strained three-membered ring, coupled with the presence of both a ketone and an alkene, positions this compound as a versatile precursor for the synthesis of intricate molecular scaffolds. The cyclopropyl (B3062369) ketone moiety can undergo a variety of transformations, including nucleophilic additions to the carbonyl group and ring-opening reactions, while the allyl group is amenable to a wide range of olefin modifications.

The strategic placement of these functional groups allows for sequential and controlled manipulations, enabling the construction of more complex structures. For instance, the ketone can be transformed into an alcohol, which can then direct subsequent reactions or be used as a handle for further functionalization. Similarly, the allyl group can participate in reactions such as hydroboration-oxidation, epoxidation, or metathesis to introduce new functionalities and build molecular complexity.

Strategies for Annulation and Ring Expansion Reactions

Annulation, the formation of a new ring onto an existing structure, and ring expansion reactions are powerful tools in organic synthesis for the construction of cyclic systems. scripps.edu this compound is a prime candidate for such transformations due to the latent reactivity of the cyclopropane (B1198618) ring.

One notable strategy involves the photochemical rearrangement of cyclopropyl ketones. For example, related α-cyclopropylpyruvates have been shown to undergo photochemical ring expansion to yield cyclobutenoates. nih.gov This process, when applied to enantiopure starting materials, can proceed without loss of optical activity, offering a pathway to chiral cyclobutene (B1205218) derivatives. nih.gov It is conceivable that this compound could undergo a similar transformation to produce substituted cyclobutenes, which are themselves valuable synthetic intermediates.

Furthermore, the combination of a Michael addition followed by an intramolecular aldol (B89426) condensation, known as the Robinson annulation, is a classic method for forming six-membered rings. masterorganicchemistry.com While not a direct application to this compound itself, the principles of annulation can be applied by leveraging the reactivity of the allyl group or by transforming the ketone into a suitable Michael acceptor or donor.

The table below illustrates a potential ring expansion strategy analogous to known transformations of cyclopropyl ketones.

Reaction Type Starting Material Moiety Potential Product Moiety Key Features
Photochemical Rearrangementα-Cyclopropyl KetoneCyclobuteneMetal-free, potential for stereoretention

Chemoenzymatic Transformations and Catalyst Development

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. This compound is a suitable substrate for such transformations, particularly for the stereoselective reduction of its ketone functionality.

Alcohol dehydrogenases (ADHs) are a class of enzymes capable of reducing ketones to alcohols with high enantioselectivity. rsc.org The chemoenzymatic reduction of this compound using an ADH could provide access to the corresponding chiral alcohol, (S)- or (R)-1-(1-allyl-cyclopropyl)ethanol. These chiral alcohols are valuable intermediates for the synthesis of enantiomerically pure compounds. Such processes often employ a co-substrate, like isopropanol, for cofactor regeneration, allowing the reaction to proceed efficiently. rsc.org

The development of catalysts for reactions involving cyclopropyl ketones is an active area of research. For instance, myoglobin (B1173299) variants have been engineered to catalyze the cyclopropanation of olefins with diazo reagents to form cyclopropyl ketones. nih.gov This highlights the potential for developing biocatalysts specifically tailored for transformations of this compound.

The following table outlines a potential chemoenzymatic reduction of this compound.

Transformation Catalyst Type Potential Product Key Advantage
Ketone ReductionAlcohol Dehydrogenase (ADH)(S)- or (R)-1-(1-allyl-cyclopropyl)ethanolHigh Enantioselectivity

Utilization in the Preparation of Key Intermediates

The diverse reactivity of this compound allows it to serve as a precursor to a variety of key synthetic intermediates. The individual functional groups can be selectively transformed to yield compounds with tailored properties for subsequent synthetic steps.

For example, the reduction of the ketone to an alcohol, as mentioned previously, generates a chiral or achiral allyl cyclopropyl carbinol. This intermediate can undergo further reactions, such as etherification or esterification, to introduce new functional groups. The allyl group can be isomerized to a propenyl group, which can then participate in different types of reactions.

Moreover, the ring-opening of the cyclopropane moiety can lead to the formation of linear or larger cyclic structures. Acid-catalyzed ring-opening in the presence of nucleophiles can yield functionalized cyclopentene (B43876) or cyclohexene (B86901) derivatives, depending on the reaction conditions and the nature of the nucleophile.

The table below summarizes some of the key intermediates that could potentially be synthesized from this compound.

Starting Material Transformation Key Intermediate Potential Subsequent Applications
This compoundKetone Reduction1-(1-Allyl-cyclopropyl)ethanolAsymmetric synthesis, functional group interconversion
This compoundAllyl Group Oxidation1-(1-(2,3-dihydroxypropyl)cyclopropyl)ethanoneSynthesis of polyols
This compoundRing ExpansionSubstituted CyclobutenoneSynthesis of four-membered ring systems

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of the allyl and cyclopropyl (B3062369) moieties in 1-(1-Allyl-cyclopropyl)-ethanone offers multiple avenues for selective catalytic transformations. Future research will likely focus on the design and application of sophisticated catalytic systems to control the outcome of these reactions with high chemo-, regio-, and stereoselectivity.

One promising area is the use of transition metal catalysts, such as those based on rhodium, palladium, and gold, to orchestrate diverse transformations. For instance, rhodium catalysts have been shown to be effective in the redox allylation of ketones and the alkylation of aromatic ketones with allylic alcohols. rsc.orgmdpi.comrsc.org Future work could explore the intramolecular rhodium-catalyzed reactions of this compound to generate complex cyclic and polycyclic systems. The development of chiral rhodium catalysts could also enable enantioselective transformations, a crucial aspect for the synthesis of biologically active molecules. rsc.orgyoutube.comnih.gov

Gold-catalyzed cycloisomerization of allenyne and enyne systems has emerged as a powerful tool for the synthesis of carbo- and heterocycles. nih.govnih.gov The application of gold catalysts to this compound could trigger novel cycloisomerization pathways, potentially involving the activation of the allyl group and subsequent interaction with the cyclopropane (B1198618) ring or the ketone.

Furthermore, photocatalysis represents a rapidly evolving field with the potential to unlock new reactivity patterns. nih.govcapes.gov.bracs.orgacs.org Visible-light photocatalysis has been successfully employed for the [3+2] cycloaddition of aryl cyclopropyl ketones. nih.govcapes.gov.bracs.org Future investigations could focus on developing photocatalytic systems for the selective functionalization of the allyl group or for promoting novel cycloadditions involving both the allyl and cyclopropyl moieties of this compound.

The development of nickel-catalyzed C-C bond activation and difunctionalization of cyclopropyl ketones is another exciting frontier. nih.gov These methods allow for the ring-opening of the cyclopropane and the introduction of two new functional groups, providing access to valuable acyclic structures. nih.gov Tailoring these catalytic systems for this compound could lead to the regioselective cleavage of the cyclopropane ring and the incorporation of the allyl group into the final product in a controlled manner.

Catalyst SystemPotential Transformation of this compoundResearch Focus
Chiral Rhodium ComplexesEnantioselective cyclization, allylic substitutionHigh stereocontrol in the formation of complex scaffolds
Gold CatalystsNovel cycloisomerization pathwaysSynthesis of unique carbo- and heterocyclic systems
Photocatalysts[3+2] cycloadditions, selective functionalizationAccessing new reactivity under mild conditions
Nickel CatalystsRegioselective ring-opening and difunctionalizationControlled formation of functionalized acyclic products

Exploration of New Reaction Manifolds for Cyclopropyl-Allyl Systems

The inherent strain of the cyclopropane ring and the reactivity of the allyl group in this compound create a fertile ground for the discovery of new reaction manifolds. Future research is expected to move beyond predictable transformations and explore novel reaction cascades and rearrangements.

Domino reactions, where a single synthetic operation generates significant molecular complexity, are particularly attractive. acs.orgresearchgate.netacs.orgthieme-connect.de For this compound, domino sequences could be initiated by the ring-opening of the cyclopropane, followed by a series of intramolecular cyclizations involving the allyl group and the ketone. acs.orgresearchgate.net The development of such domino reactions would provide rapid access to intricate molecular architectures from a relatively simple starting material.

Electrocyclic reactions offer another avenue for novel transformations. stereoelectronics.orgacs.orgslideshare.netyoutube.com The thermal or photochemical activation of this compound could induce electrocyclic ring-opening of the cyclopropane to form an allyl cation intermediate, which could then undergo further rearrangements or cyclizations involving the pendant allyl group. youtube.com Understanding and controlling the stereochemistry of these electrocyclic processes will be a key challenge and a focus of future studies. stereoelectronics.org

The ring expansion of cyclopropyl ketones to form larger rings, such as cyclopentanones, is a known transformation. nih.govacs.org Investigating the ring expansion of this compound could lead to the synthesis of functionalized cyclopentanones bearing an allyl or modified allyl side chain. The development of stereoconvergent methods for this ring expansion would be particularly valuable. nih.govacs.org

Furthermore, exploring cycloaddition reactions beyond the established [3+2] pathways is a promising research direction. nih.govcapes.gov.bracs.orgacs.orgnih.gov This could involve investigating the participation of the allyl group in higher-order cycloadditions or exploring novel modes of cycloaddition initiated by the activation of the cyclopropane ring. The use of different catalysts or reaction conditions could lead to the discovery of unprecedented cycloaddition manifolds.

Reaction ManifoldPotential Outcome with this compoundKey Research Goal
Domino ReactionsRapid construction of polycyclic systemsMaximizing molecular complexity in a single step
Electrocyclic ReactionsFormation of rearranged or cyclized products via allyl cationsControlling stereochemical outcomes
Ring ExpansionSynthesis of functionalized cyclopentanonesDeveloping stereoconvergent methodologies
Novel CycloadditionsAccess to diverse and complex ring systemsDiscovering new modes of cycloaddition reactivity

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting reactivity. For a molecule with the complexity of this compound, advanced computational modeling will be crucial for guiding future experimental work.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of catalytic and non-catalytic transformations of this compound. nih.govnumberanalytics.com By mapping the potential energy surfaces of different reaction pathways, researchers can identify the most favorable routes and predict the stereochemical outcomes. For example, DFT studies can help in understanding the intricate details of rhodium-catalyzed hydrosilylation of ketones and the factors governing the multiple possible reaction pathways. nih.gov This knowledge can then be used to design more efficient and selective catalysts.

A key aspect of the reactivity of this compound is the strain energy of the cyclopropane ring. numberanalytics.comchemrxiv.orgchemrxiv.orgnih.govnih.gov Advanced computational models, including machine learning approaches, are being developed to accurately predict ring strain energies. chemrxiv.orgchemrxiv.org Applying these models to this compound and its derivatives will provide valuable insights into their thermodynamic stability and propensity for ring-opening reactions. This predictive capability will aid in the design of new reactions that harness the ring strain for synthetic purposes.

Furthermore, computational modeling can be used to predict the spectroscopic properties and conformational preferences of this compound and its reaction products. This information is vital for the characterization of new compounds and for understanding the subtle stereoelectronic effects that govern their reactivity.

Computational ApproachApplication to this compoundExpected Impact
Density Functional Theory (DFT)Mechanistic elucidation of catalytic and thermal reactionsDesign of more selective and efficient synthetic routes
Ring Strain Energy PredictionQuantifying the thermodynamic driving force for ring-openingGuiding the development of new strain-release reactions
Spectroscopic and Conformational AnalysisCharacterization and understanding of stereoelectronic effectsAiding in product identification and rationalizing reactivity

Expanding Synthetic Scope and Efficiency

While this compound is a valuable building block, future research will aim to expand the synthetic scope by developing efficient methods for its preparation and for the synthesis of its derivatives.

Current methods for the synthesis of cyclopropanes often rely on traditional approaches that may have limitations in terms of substrate scope, efficiency, and environmental impact. organic-chemistry.orgthieme-connect.demarquette.edumasterorganicchemistry.com Future efforts will likely focus on developing more sustainable and atom-economical methods for the synthesis of this compound and related structures. thieme-connect.deacs.org This could involve the use of greener reagents and solvents, as well as the development of catalytic methods that minimize waste generation. thieme-connect.deacs.org

The development of stereoselective syntheses of this compound and its derivatives is another important research direction. Chiral versions of this compound would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. This could be achieved through the use of chiral catalysts in the cyclopropanation step or through the enzymatic resolution of racemic mixtures. rsc.orgnih.gov

Furthermore, research will focus on expanding the range of functional groups that can be incorporated into the 1-allyl-cyclopropyl ketone scaffold. This includes developing methods for the synthesis of derivatives with different substituents on the allyl group, the cyclopropane ring, and the acetyl moiety. nih.govnih.govrsc.orgnih.govresearchgate.netnih.govacs.org This will lead to a library of versatile building blocks with tunable reactivity and properties, further expanding their utility in organic synthesis.

Research AreaObjectivePotential Methods
Sustainable SynthesisImprove the environmental footprint of the synthesisGreen reagents, catalytic methods, flow chemistry
Stereoselective SynthesisAccess enantiomerically pure compoundsChiral catalysts, biocatalysis, resolution techniques
Derivative SynthesisCreate a library of functionalized building blocksModular synthetic routes, late-stage functionalization

Q & A

Q. What advanced spectral techniques elucidate the electronic effects of the allyl-cyclopropyl moiety?

  • Methodological Answer : Ultrafast transient absorption spectroscopy probes conjugation between the allyl and cyclopropane groups. 19F^{19}\text{F} NMR (if fluorinated analogs are synthesized) can track electronic perturbations via chemical shift anisotropy .

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1-(1-Allyl-cyclopropyl)-ethanone

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